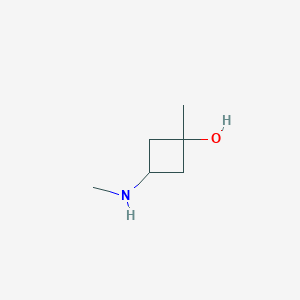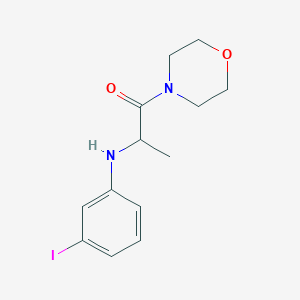
1-Methyl-3-(methylamino)cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol is a chiral cyclobutanol derivative. This compound is characterized by the presence of a cyclobutane ring substituted with a methyl group and a methylamino group. The stereochemistry of the compound is specified by the (1r,3r) configuration, indicating the relative positions of the substituents on the cyclobutane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Substitution Reactions: The introduction of the methyl and methylamino groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of cyclobutanone with methylamine under acidic conditions can yield the desired product.
Chiral Resolution: The stereochemistry can be controlled through the use of chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
Industrial production of Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol may involve:
Batch Processing: Small-scale production using batch reactors where each step is carried out sequentially.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclobutanol using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-methyl-3-(methylamino)cyclobutanone.
Reduction: Formation of 1-methyl-3-(methylamino)cyclobutanol.
Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.
Applications De Recherche Scientifique
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-(1r,3r)-1-methyl-3-(amino)cyclobutan-1-ol: Similar structure but with an amino group instead of a methylamino group.
Rel-(1r,3r)-1-methyl-3-(ethylamino)cyclobutan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Rel-(1r,3r)-1-methyl-3-(dimethylamino)cyclobutan-1-ol: Similar structure but with a dimethylamino group instead of a methylamino group.
Uniqueness
Rel-(1r,3r)-1-methyl-3-(methylamino)cyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both a methyl and a methylamino group on the cyclobutane ring. This unique combination of features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
1-methyl-3-(methylamino)cyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(8)3-5(4-6)7-2/h5,7-8H,3-4H2,1-2H3 |
Clé InChI |
RZTRDGYZPYLHMG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)




![2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14916044.png)

![5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine](/img/structure/B14916053.png)
